1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a thiadiazole ring, and a methoxyphenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of a hydrazine derivative with a suitable dithiocarbamate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling of the Rings: The final step involves coupling the thiadiazole and pyrazole rings through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It can be used as a precursor for the synthesis of other complex molecules in the chemical industry.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group and have similar biological activities.
5-(4-methoxyphenyl)-1H-imidazoles: These compounds also share the methoxyphenyl group and are studied for their pharmacological properties.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: This compound has a similar structure and is used in pharmacological research.
Uniqueness
1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide is unique due to the combination of the thiadiazole and pyrazole rings, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-20-9-8-12(19-20)13(21)16-15-18-17-14(23-15)10-4-6-11(22-2)7-5-10/h4-9H,3H2,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPGEUNPFTVZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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